2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
Overview
Description
2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with 2-chloroethanol in the presence of a base to form the intermediate 2-(2-hydroxyethyl)-6-methoxyphenol. This intermediate is then reacted with formaldehyde and a secondary amine, such as diethanolamine, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino alcohol moiety can interact with enzymes and other biological molecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-Hydroxyethyl)amino)methyl)phenol
- 2-(((2-Hydroxyethyl)amino)methyl)-4-methoxyphenol
- 2-(((2-Hydroxyethyl)amino)methyl)-6-ethoxyphenol
Uniqueness
2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is unique due to the presence of both a methoxy group and an amino alcohol moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-hydroxyethylamino)methyl]-6-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-9-4-2-3-8(10(9)13)7-11-5-6-12/h2-4,11-13H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAZPHJZLCYWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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